Cas no 2094885-02-4 (2-chloro-N-[2-({[1-(4-ethoxy-3-methoxyphenyl)ethyl]carbamoyl}amino)ethyl]propanamide)
![2-chloro-N-[2-({[1-(4-ethoxy-3-methoxyphenyl)ethyl]carbamoyl}amino)ethyl]propanamide structure](https://www.kuujia.com/scimg/cas/2094885-02-4x500.png)
2-chloro-N-[2-({[1-(4-ethoxy-3-methoxyphenyl)ethyl]carbamoyl}amino)ethyl]propanamide Chemical and Physical Properties
Names and Identifiers
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- EN300-26621432
- 2-chloro-N-[2-({[1-(4-ethoxy-3-methoxyphenyl)ethyl]carbamoyl}amino)ethyl]propanamide
- 2-chloro-N-[2-[1-(4-ethoxy-3-methoxyphenyl)ethylcarbamoylamino]ethyl]propanamide
- AKOS033869316
- 2094885-02-4
- Z234898521
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- Inchi: 1S/C17H26ClN3O4/c1-5-25-14-7-6-13(10-15(14)24-4)12(3)21-17(23)20-9-8-19-16(22)11(2)18/h6-7,10-12H,5,8-9H2,1-4H3,(H,19,22)(H2,20,21,23)
- InChI Key: KUIZYNNGEPGMFO-UHFFFAOYSA-N
- SMILES: ClC(C)C(NCCNC(NC(C)C1C=CC(=C(C=1)OC)OCC)=O)=O
Computed Properties
- Exact Mass: 371.1611840g/mol
- Monoisotopic Mass: 371.1611840g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 9
- Complexity: 425
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 88.7Ų
- XLogP3: 1.9
2-chloro-N-[2-({[1-(4-ethoxy-3-methoxyphenyl)ethyl]carbamoyl}amino)ethyl]propanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26621432-0.05g |
2-chloro-N-[2-({[1-(4-ethoxy-3-methoxyphenyl)ethyl]carbamoyl}amino)ethyl]propanamide |
2094885-02-4 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-chloro-N-[2-({[1-(4-ethoxy-3-methoxyphenyl)ethyl]carbamoyl}amino)ethyl]propanamide Related Literature
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
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3. Book reviews
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
Additional information on 2-chloro-N-[2-({[1-(4-ethoxy-3-methoxyphenyl)ethyl]carbamoyl}amino)ethyl]propanamide
Professional Introduction to Compound with CAS No. 2094885-02-4 and Product Name: 2-chloro-N-[2-({[1-(4-ethoxy-3-methoxyphenyl)ethyl]carbamoyl}amino)ethyl]propanamide
Compound with the CAS number 2094885-02-4 and the product name 2-chloro-N-[2-({[1-(4-ethoxy-3-methoxyphenyl)ethyl]carbamoyl}amino)ethyl]propanamide represents a significant advancement in the field of chemical pharmaceuticals. This compound, characterized by its complex molecular structure, has garnered attention for its potential applications in medicinal chemistry and drug development. The intricate arrangement of functional groups, including the chloro substituent and the carbamoyl moiety, contributes to its unique chemical properties and reactivity, making it a valuable candidate for further exploration.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions and reagent selection. The presence of the 4-ethoxy-3-methoxyphenyl group in the molecular structure suggests a potential interaction with biological targets, which is a critical factor in drug design. Recent studies have highlighted the importance of such aromatic rings in modulating pharmacological activity, particularly in the context of central nervous system (CNS) disorders and inflammatory diseases.
In recent years, there has been growing interest in the development of novel amide-based compounds due to their broad spectrum of biological activities. The propanamide moiety in this compound's structure is known to enhance solubility and bioavailability, which are essential attributes for an effective therapeutic agent. Furthermore, the chloro substituent can serve as a metabolic handle, influencing the compound's stability and pharmacokinetic profile. These features make it an attractive scaffold for medicinal chemists seeking to develop next-generation drugs.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. The combination of the 4-ethoxy-3-methoxyphenyl group and the carbamoyl moiety suggests that it may interact with enzymes or receptors involved in disease pathways. For instance, studies have shown that similar aromatic structures can modulate neurotransmitter release, making this compound a promising candidate for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the amide linkage may facilitate interactions with protease enzymes, which are implicated in various inflammatory conditions.
The chemical properties of this compound also make it suitable for use as an intermediate in the synthesis of more complex molecules. The presence of multiple reactive sites allows for further functionalization, enabling chemists to tailor its properties for specific applications. This flexibility is particularly valuable in drug development pipelines, where lead optimization often requires modifications to improve potency, selectivity, and pharmacokinetic profiles.
Recent advancements in computational chemistry have accelerated the process of identifying promising drug candidates like this one. Molecular modeling techniques can predict how this compound might interact with biological targets at the atomic level. These predictions are crucial for guiding experimental efforts and reducing the time required to bring a new drug to market. By leveraging computational tools alongside traditional synthetic methods, researchers can efficiently explore the therapeutic potential of compounds like 2-chloro-N-[2-({[1-(4-ethoxy-3-methoxyphenyl)ethyl]carbamoyl}amino)ethyl]propanamide.
The role of natural product-inspired scaffolds in drug discovery cannot be overstated. The 4-ethoxy-3-methoxyphenyl group resembles structures found in many bioactive natural products, which have served as inspiration for countless drug candidates. By incorporating such motifs into synthetic molecules, researchers can harness nature's own chemical libraries to develop novel therapeutics. This approach has led to breakthroughs in various therapeutic areas, including oncology and infectious diseases.
As our understanding of disease mechanisms continues to evolve, so does our ability to design targeted therapies. The complexity of biological systems necessitates compounds with multifaceted properties—such as those exhibited by 2-chloro-N-[2-({[1-(4-ethoxy-3-methoxyphenyl)ethyl]carbamoyl}amino)ethyl]propanamide—that can modulate multiple pathways simultaneously. This compound's unique structure positions it as a versatile tool for exploring new therapeutic strategies.
In conclusion, Compound with CAS No. 2094885-02-4 represents a significant contribution to the field of chemical pharmaceuticals. Its intricate molecular architecture and diverse functional groups make it a promising candidate for drug discovery and development. By leveraging advances in synthetic chemistry and computational biology, researchers can fully explore its potential applications across various therapeutic areas. As our understanding of biological systems grows more sophisticated, compounds like this one will play an increasingly important role in shaping the future of medicine.
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